molecular formula C18H19N5O2S B3012333 N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887347-28-6

N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B3012333
CAS No.: 887347-28-6
M. Wt: 369.44
InChI Key: BPOXAOKRPCOVSK-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a synthetic organic compound featuring a tetrazole ring linked via a sulfanyl (-S-) group to a propanamide backbone.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-4-8-15(9-5-12)23-18(20-21-22-23)26-13(2)17(24)19-14-6-10-16(25-3)11-7-14/h4-11,13H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOXAOKRPCOVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps, starting with the preparation of the tetrazole ring The tetrazole ring can be synthesized through the cyclization of appropriate nitriles with sodium azide under acidic conditions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

Scientific Research Applications

N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with active sites of enzymes, potentially leading to inhibition of enzymatic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares the target compound with structurally or functionally related molecules, focusing on substituent effects, pharmacological activities, and physicochemical properties.

1-(3,4-Dihydroxyphenyl)-2-{(1-(4-Methylphenyl)-1H-Tetrazol-5-yl)Thio}Ethanone (SNI-1)

  • Structural Similarities : Shares the 1-(4-methylphenyl)-1H-tetrazol-5-yl sulfanyl group.
  • Key Differences: Replaces the propanamide group with an ethanone moiety and introduces a 3,4-dihydroxyphenyl ring.
  • Pharmacological Activity : Acts as a Selective NF-κB Inhibitor (SNI-1) by disrupting CARP-1 binding to NEMO/IKK proteins, thereby attenuating RelA activation .

2-{[1-(Bicyclo[2.2.1]Hept-5-en-2-yl)-1H-Tetrazol-5-yl]Sulfanyl}-N-(4-Methoxyphenyl)Acetamide

  • Structural Similarities : Retains the N-(4-methoxyphenyl)amide group and tetrazole-sulfanyl linkage.
  • Key Differences : Substitutes the 4-methylphenyl group with a bicyclo[2.2.1]hept-5-en-2-yl moiety.

3-[1-(4-Methoxyphenyl)-5-(4-Methylphenyl)-1H-Pyrazol-3-yl]-N-Hydroxy-N-Methylpropanamide

  • Structural Similarities : Contains a 4-methoxyphenyl group and a substituted aromatic ring (4-methylphenyl).
  • Key Differences : Replaces the tetrazole-sulfanyl group with a pyrazole ring and introduces an N-hydroxy-N-methylpropanamide chain.

N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)Propanamide

  • Structural Similarities : Features a tetrazole ring and propanamide backbone.
  • Key Differences : Substitutes the 4-methylphenyl group with a 4-fluorophenyl ring.

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity
Target Compound C₁₈H₁₉N₅O₂S 369.44 4-Methoxyphenyl, 4-methylphenyl Not explicitly stated
SNI-1 C₁₆H₁₄N₄O₂S 326.37 3,4-Dihydroxyphenyl, 4-methylphenyl NF-κB inhibition
2-{[1-(Bicyclo[...]Acetamide C₁₇H₁₉N₅O₂S 357.43 Bicyclo[2.2.1]hept-5-en-2-yl Not explicitly stated
3-[1-(4-Methoxyphenyl)-...Propanamide C₂₁H₂₁N₃O₃ 365.43 Pyrazole, N-hydroxy-N-methyl Not explicitly stated
N-(4-Fluorophenyl)-...Propanamide C₁₇H₁₆FN₅O₂ 341.34 4-Fluorophenyl Not explicitly stated

Key Observations

Substituent Effects :

  • The 4-methylphenyl group in the target compound and SNI-1 enhances hydrophobic interactions, while fluorophenyl (in ) or bicyclo (in ) groups modulate solubility and rigidity.
  • Polar groups (e.g., hydroxyl in SNI-1) improve solubility but may reduce bioavailability.

Pharmacological Potential: Tetrazole-sulfanyl derivatives show promise in targeting NF-κB pathways, as demonstrated by SNI-1 . Fluorine substitution (as in ) is a common strategy to optimize drug-like properties.

Research Gaps: Limited data exist on the target compound’s specific biological activities.

Biological Activity

N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide, also known by its IUPAC name, exhibits significant biological activity that is of interest in medicinal chemistry and pharmacology. This compound features a tetrazole ring, which is often associated with various pharmacological effects, and a thioether linkage that may influence its binding properties to biological targets.

  • Molecular Formula : C20H23N5O2S
  • Molecular Weight : 397.5 g/mol
  • CAS Number : 887347-34-4

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The tetrazole ring and methoxyphenyl group facilitate hydrogen bonding and hydrophobic interactions, enhancing the compound's affinity for target sites. The thioether and amide functionalities contribute to the overall binding specificity.

Biological Activity Overview

Research indicates that this compound may exhibit the following biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds containing tetrazole rings may inhibit tumor growth by interfering with cellular signaling pathways.
  • Anti-inflammatory Effects : The compound's structure allows for potential modulation of inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating a potential role in antimicrobial therapy.

Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of tetrazole derivatives. In vitro assays demonstrated that a related compound significantly inhibited the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways .

Anti-inflammatory Effects

Research conducted on thioether-containing compounds revealed their ability to modulate NF-kB signaling pathways. In a mouse model of inflammation, administration of similar compounds resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6 .

Antimicrobial Properties

A comparative study assessed the antimicrobial efficacy of various tetrazole derivatives. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity against Gram-positive bacteria .

Data Table: Biological Activities Summary

Activity TypeRelated StudiesObserved Effects
AnticancerJournal of Medicinal Chemistry Inhibition of cancer cell proliferation
Anti-inflammatoryInflammation Research Journal Reduced inflammatory cytokines
AntimicrobialComparative Microbiology Study Efficacy against Gram-positive bacteria

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